Cas no 850881-09-3 (2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile boronic acid derivative known for its unique structural features and chemical stability. This compound exhibits high thermal stability and excellent solubility in organic solvents, making it ideal for various synthetic applications. Its functionalized hexylthiophenyl group enhances its reactivity and compatibility with organic molecules, providing a platform for diverse cross-coupling reactions.
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
850881-09-3 structure
商品名:2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS番号:850881-09-3
MF:C16H27BO2S
メガワット:294.260383844376
MDL:MFCD11045447
CID:68975
PubChem ID:125307345

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

    • 2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-(3-HEXYL-2-THIENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
    • 3-Hexyl-2-thiopheneboronic acid pinacol ester
    • 3-Hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
    • 3-Hexyl-2-thienylboronic acid
    • 3-Hexylthiophene-2-boronic acid pinacol ester
    • 1,3,2-Dioxaborolane, 2-(3-hexyl-2-thienyl)-4,4,5,5-tetramethyl-
    • 3-Hexylthiophene-2-boronic acid, pinacol ester
    • AMTB449
    • EOS562
    • XCXAUPBHQCCWCI-UHFFFAOYSA
    • 2-(3-Hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • 2-[3-(Hexyl)thiophen-2-yl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • DTXSID30586569
    • 3-Hexylthiophene-2-boronic acid pinacol ester, 95%
    • AKOS016000708
    • 850881-09-3
    • DB-111506
    • SCHEMBL12264421
    • H1298
    • E10051
    • XCXAUPBHQCCWCI-UHFFFAOYSA-N
    • MFCD11045447
    • EN300-7364231
    • AS-2529
    • MDL: MFCD11045447
    • インチ: 1S/C16H27BO2S/c1-6-7-8-9-10-13-11-12-20-14(13)17-18-15(2,3)16(4,5)19-17/h11-12H,6-10H2,1-5H3
    • InChIKey: XCXAUPBHQCCWCI-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)(C)C(C)(C)OB1C1=C(CCCCCC)C=CS1

計算された属性

  • せいみつぶんしりょう: 294.18200
  • どういたいしつりょう: 294.182
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 304
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 46.7
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 密度みつど: 0.983 g/mL at 25 °C
  • ふってん: 385.3±30.0 °C at 760 mmHg
  • フラッシュポイント: 華氏温度:>230°f
    摂氏度:>110°c
  • 屈折率: n20/D 1.490-1.499
  • PSA: 46.70000
  • LogP: 4.17010
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane セキュリティ情報

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
AS-2529-5MG
3-Hexyl-2-thiopheneboronic acid pinacol ester
850881-09-3 >95%
5mg
£46.00 2025-02-08
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
H1298-1G
3-Hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
850881-09-3 >97.0%(GC)
1g
¥570.00 2024-04-15
abcr
AB274039-25 g
3-Hexylthiophene-2-boronic acid, pinacol ester, 95%; .
850881-09-3 95%
25g
€926.00 2023-04-26
Chemenu
CM137454-1g
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
850881-09-3 97%
1g
$73 2023-01-18
TRC
H298058-100mg
3-Hexylthiophene-2-boronic acid, pinacol ester
850881-09-3
100mg
$64.00 2023-05-18
Alichem
A169004584-5g
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
850881-09-3 95%
5g
$152.00 2023-08-31
AK Scientific
AMTB449-5g
3-Hexyl-2-thiopheneboronic acid pinacol ester
850881-09-3 95%
5g
$240 2025-02-18
SHENG KE LU SI SHENG WU JI SHU
sc-231741-1 g
3-Hexylthiophene-2-boronic acid pinacol ester,
850881-09-3
1g
¥421.00 2023-07-11
eNovation Chemicals LLC
D249186-100g
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
850881-09-3 95%
100g
$4850 2024-08-03
Key Organics Ltd
AS-2529-10MG
3-Hexyl-2-thiopheneboronic acid pinacol ester
850881-09-3 >95%
10mg
£63.00 2025-02-08

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  2 h, -78 °C
1.2 Reagents: Trimethyl borate ;  12 h, -78 °C
1.3 4 h
リファレンス
Synthesis and characterization of double-cable oligthiophene/C60 copolymer
Qi, Yuan-jiang; Li, Hui, Boligang/Fuhe Cailiao, 2013, (5), 32-36

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 -78 °C; -78 °C → rt; overnight, rt
1.3 Solvents: Water ;  rt
リファレンス
Direct Observation of an Efficient Triplet Exciton Diffusion Process in a Platinum-Containing Conjugated Polymer
Du, Lili; Xiong, Wenjuan; Cheng, Shun-Cheung; Shi, Haiting; Chan, Wai Kin ; et al, Journal of Physical Chemistry Letters, 2017, 8(11), 2475-2479

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -80 °C
1.2 Reagents: Triisopropyl borate ;  -80 °C → rt; 2 h, rt
1.3 overnight, rt
リファレンス
Kumada Catalyst-Transfer Polycondensation of Thiophene-Based Oligomers: Robustness of a Chain-Growth Mechanism
Beryozkina, Tetyana; Senkovskyy, Volodymyr; Kaul, Elisabeth; Kiriy, Anton, Macromolecules (Washington, 2008, 41(21), 7817-7823

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Water ;  rt
リファレンス
Impact of Molecular Symmetry on Single-Molecule Conductance
Dell, Emma J.; Capozzi, Brian; DuBay, Kateri H.; Berkelbach, Timothy C.; Moreno, Jose Ricardo; et al, Journal of the American Chemical Society, 2013, 135(32), 11724-11727

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  heated; 2 h, rt
1.2 -78 °C; 18 h, rt
リファレンス
Low-Temperature, Solution-Processed, High-Mobility Polymer Semiconductors for Thin-Film Transistors
Pan, Hualong; Li, Yuning; Wu, Yiliang; Liu, Ping; Ong, Beng S.; et al, Journal of the American Chemical Society, 2007, 129(14), 4112-4113

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 -
リファレンス
High-color-quality white electroluminescence and amplified spontaneous emission from a star-shaped single-polymer system with simultaneous three-color emission
Jiu, Yuanda; Wang, Jianyun; Yi, Jianpeng; Liu, Cheng-Fang; Zhang, Xin-Wen; et al, Polymer Chemistry, 2017, 8(5), 851-859

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -80 °C
1.2 Reagents: Triisopropyl borate ;  -80 °C → rt; 2 h, rt
1.3 overnight, rt
リファレンス
Dye-functionalized head-to-tail coupled oligo(3-hexylthiophenes)-perylene-oligothiophene dyads for photovoltaic applications
Cremer, Jens; Mena-Osteritz, Elena; Pschierer, Neil G.; Muellen, Klaus; Baeuerle, Peter, Organic & Biomolecular Chemistry, 2005, 3(6), 985-995

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献

関連分類

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneに関する追加情報

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 850881-09-3): A Comprehensive Overview

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 850881-09-3) is a versatile compound that has garnered significant attention in the field of organic synthesis and medicinal chemistry. This compound belongs to the class of boronic esters and is characterized by its unique structural features, which include a hexyl-substituted thiophene moiety and a tetramethyl-substituted dioxaborolane ring. These structural elements contribute to its remarkable reactivity and stability, making it an essential building block in various chemical reactions.

The chemical structure of 2-(3-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is particularly noteworthy. The thiophene ring provides a conjugated system that enhances the compound's electronic properties, while the hexyl substituent imparts hydrophobicity and influences the compound's solubility and biological activity. The dioxaborolane ring, on the other hand, is a protected form of the boronic acid functionality, which is crucial for its use in Suzuki-Miyaura coupling reactions. This coupling reaction is a widely used method for forming carbon-carbon bonds and is essential in the synthesis of complex organic molecules.

Recent research has highlighted the potential applications of 2-(3-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in various fields. In medicinal chemistry, this compound has been explored as a precursor for the synthesis of bioactive molecules with potential therapeutic applications. For instance, studies have shown that compounds derived from this boronic ester exhibit anti-inflammatory and anti-cancer properties. The thiophene moiety is known to be a common scaffold in many pharmaceuticals due to its ability to modulate biological targets such as enzymes and receptors.

In materials science, 2-(3-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used as a building block for the synthesis of conjugated polymers and small molecules with applications in organic electronics. The presence of the thiophene ring and the hexyl substituent makes it an attractive candidate for designing materials with tunable electronic properties. These materials have found use in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and field-effect transistors (FETs).

The synthesis of 2-(3-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves several steps. One common approach is to start with 3-hexylthiophene and convert it into the corresponding boronic acid or ester using standard organometallic chemistry techniques. The key step involves the formation of the dioxaborolane ring through a pinacol coupling reaction. This method provides high yields and excellent purity of the final product.

The stability of 2-(3-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is another important aspect to consider. This compound is generally stable under standard laboratory conditions but should be stored away from moisture and air to prevent degradation. It is also important to note that while the dioxaborolane ring provides protection for the boronic acid functionality during storage and handling, it can be readily converted back to the active boronic acid form under mild conditions using aqueous acidic solutions.

In analytical chemistry, various techniques have been developed to characterize 2-(3-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane accurately. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used methods for purity analysis and structural elucidation. These techniques provide detailed information about the compound's chemical structure and help ensure its quality for use in subsequent reactions.

The environmental impact of 2-(3-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is also an important consideration. While this compound is not classified as hazardous or toxic under current regulations, it is essential to handle it with care to minimize any potential environmental impact. Proper waste disposal methods should be followed to ensure that any residual material does not contaminate water sources or soil.

In conclusion, 2-(3-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 850881-09-3) is a valuable compound with a wide range of applications in organic synthesis,medicinal chemistry,and materials science. Its unique chemical structure,combined with its reactivity and stability,makes it an indispensable tool for researchers working in these fields. As research continues to advance,it is likely that new applications for this compound will be discovered,further expanding its utility and importance in modern chemistry.

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Amadis Chemical Company Limited
(CAS:850881-09-3)2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A22864
清らかである:99%
はかる:5g
価格 ($):325.0